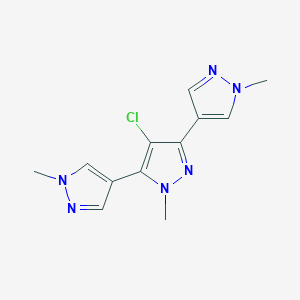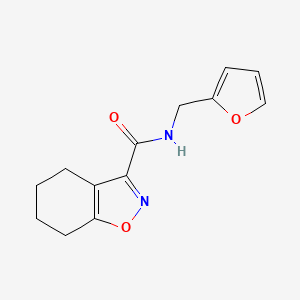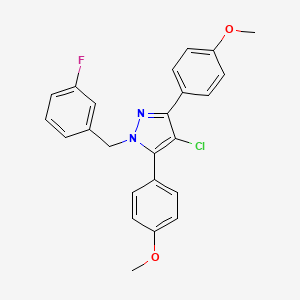![molecular formula C17H22F2N6O2 B10934688 N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10934688.png)
N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a cyclopentyl ring, and a pyrazole moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent coupling reactions. The final step involves coupling the pyrazole derivative with a cyclopentylamine derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow microreactor systems for key steps, such as nitration or difluoromethylation, to improve reaction efficiency and scalability . Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N3-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets . Additionally, the pyrazole moiety may play a crucial role in the compound’s biological activity by interacting with key amino acid residues in the target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core and difluoromethyl group but differ in their substituents.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound also contains a difluoromethyl group and is used in the synthesis of herbicides.
Uniqueness
N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H22F2N6O2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22F2N6O2/c1-3-24-9-13(14(23-24)16(27)20-11-6-4-5-7-11)21-15(26)12-8-10(2)25(22-12)17(18)19/h8-9,11,17H,3-7H2,1-2H3,(H,20,27)(H,21,26) |
InChI-Schlüssel |
XBXUYTZLDQMVNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=NN(C(=C3)C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934606.png)

![3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10934629.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10934632.png)

![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide](/img/structure/B10934638.png)


![4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10934645.png)
![ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10934655.png)
![4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10934661.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934663.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10934667.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934675.png)
